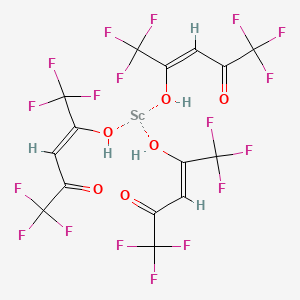
Scandium(III) hexafluoroacetylacetonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scandium(III) hexafluoroacetylacetonate is a coordination compound with the chemical formula Sc(C₅HF₆O₂)₃. It is a complex formed by scandium ions and hexafluoroacetylacetonate ligands. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Scandium(III) hexafluoroacetylacetonate can be synthesized through the reaction of scandium salts with hexafluoroacetylacetone in the presence of a base. The general reaction involves mixing scandium chloride (ScCl₃) with hexafluoroacetylacetone (C₅HF₆O₂H) in a suitable solvent, such as ethanol, and adding a base like sodium hydroxide (NaOH) to facilitate the formation of the complex. The reaction is typically carried out under reflux conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and solvent choice, to optimize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Scandium(III) hexafluoroacetylacetonate undergoes various chemical reactions, including:
Substitution Reactions: The hexafluoroacetylacetonate ligands can be substituted by other ligands in the presence of suitable reagents.
Coordination Reactions: It can form coordination complexes with other metal ions or ligands.
Redox Reactions: Although scandium is typically in the +3 oxidation state, the ligands can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include other β-diketones or phosphine ligands.
Coordination Reactions: Reagents such as phosphines, amines, or other metal salts.
Redox Reactions: Reducing or oxidizing agents depending on the desired reaction.
Major Products Formed:
Substitution Reactions: New coordination complexes with different ligands.
Coordination Reactions: Mixed-ligand complexes.
Redox Reactions: Products depend on the specific redox conditions and reagents used.
Applications De Recherche Scientifique
Scandium(III) hexafluoroacetylacetonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other scandium complexes and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in imaging and diagnostic applications due to its unique coordination properties.
Medicine: Explored for its potential in drug delivery systems and as a contrast agent in medical imaging.
Mécanisme D'action
The mechanism of action of scandium(III) hexafluoroacetylacetonate involves its ability to form stable coordination complexes with various ligands. The scandium ion acts as a central metal ion, coordinating with the hexafluoroacetylacetonate ligands through oxygen atoms. This coordination stabilizes the complex and imparts unique properties, such as high thermal stability and solubility in organic solvents. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the scandium ion .
Comparaison Avec Des Composés Similaires
- Scandium(III) chloride (ScCl₃)
- Scandium(III) nitrate (Sc(NO₃)₃)
- Scandium(III) acetate (Sc(C₂H₃O₂)₃)
- Copper(II) hexafluoroacetylacetonate (Cu(C₅HF₆O₂)₂)
- Palladium(II) hexafluoroacetylacetonate (Pd(C₅HF₆O₂)₂)
Comparison: Scandium(III) hexafluoroacetylacetonate is unique due to its high stability and specific coordination properties imparted by the hexafluoroacetylacetonate ligands. Compared to other scandium compounds, it offers enhanced solubility in organic solvents and higher thermal stability. When compared to similar hexafluoroacetylacetonate complexes of other metals, this compound exhibits distinct coordination chemistry and reactivity, making it valuable for specific applications in catalysis and material science.
Propriétés
Numéro CAS |
18990-42-6 |
|---|---|
Formule moléculaire |
C15H3F18O6Sc |
Poids moléculaire |
666.11 g/mol |
Nom IUPAC |
(E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;scandium(3+) |
InChI |
InChI=1S/3C5H2F6O2.Sc/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3/b3*2-1+; |
Clé InChI |
DWCYUTXXZMNFLG-VRBCMZOBSA-K |
SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Sc] |
SMILES isomérique |
C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.[Sc+3] |
SMILES canonique |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Sc+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















